3-(Chloromethyl)-5-fluoropyridine hydrochloride
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Overview
Description
Scientific Research Applications
Radiochemistry and Imaging
- Positron Emission Tomography (PET) Imaging : 3-(Chloromethyl)-5-fluoropyridine hydrochloride plays a role in the synthesis of fluorine-18 labeled fluoropyridines, which are used in PET imaging. This compound enables the introduction of fluorine-18 into 3-fluoro and 5-fluoropyridines, enhancing the stability of the radiotracer in vivo (Carroll, Nairne, & Woodcraft, 2007).
Organic Synthesis and Chemical Transformations
- Synthesis of Halopyridines : This compound is used in creating various halopyridines through hydrolysis and subsequent reactions. These transformations are significant in the manufacturing process of industrial pesticides and involve basicity gradient-driven isomerization (Schlosser & Bobbio, 2002).
- Amination Reactions : 3-(Chloromethyl)-5-fluoropyridine hydrochloride is involved in chemoselective amination processes. Such reactions are essential for functionalizing pyridine compounds, which have broad applications in pharmaceuticals and agrochemicals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
- Regioselective Amidomethylation : It is also used in the synthesis of amidomethylated pyridines, showcasing its versatility in organic synthesis. This process involves metallation and Minisci-type reactions, highlighting its utility in producing complex organic molecules (Papaioannou et al., 2020).
Medicinal Chemistry
- Synthesis of Antineoplastic Agents : This compound is instrumental in synthesizing certain antineoplastic agents, like 3'-(chloroethyl)nitrosourea analogues of 2'-deoxyuridine and 2'-deoxy-5-fluorouracil. These compounds have shown promising anticancer activity (Lin et al., 1986).
Chemistry of Halogenated Compounds
- Halogenation Effects Study : Research into halogen substitution in tautomeric systems has used derivatives of 3-(Chloromethyl)-5-fluoropyridine hydrochloride. These studies help understand how halogen positioning affects chemical properties and reactions (Calabrese, 2015).
Safety And Hazards
“3-(Chloromethyl)-5-fluoropyridine hydrochloride” is harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
properties
IUPAC Name |
3-(chloromethyl)-5-fluoropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOZTYJEKXOWQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-fluoropyridine hydrochloride | |
CAS RN |
1222556-83-3 |
Source
|
Record name | Pyridine, 3-(chloromethyl)-5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222556-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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